RKI 1447 dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases, specifically ROCK1 and ROCK2. This compound has garnered significant attention in scientific research due to its potential applications in cancer therapy, glaucoma treatment, and nonalcoholic fatty liver disease management. By inhibiting the phosphorylation of key substrates involved in cell signaling pathways, RKI 1447 dihydrochloride plays a crucial role in suppressing cancer cell proliferation and promoting apoptosis .
RKI 1447 dihydrochloride is synthesized from 1-(3-hydroxyphenyl)methyl-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea through a reaction with hydrochloric acid, resulting in the formation of its dihydrochloride salt. This synthesis typically employs organic solvents like dimethyl sulfoxide under controlled conditions to ensure high purity and yield .
The synthesis of RKI 1447 dihydrochloride can be described as follows:
The industrial-scale production of RKI 1447 dihydrochloride mirrors laboratory synthesis but requires stringent control over reaction parameters to maintain product quality. The compound is typically stored at -20°C to preserve its stability.
The molecular structure of RKI 1447 dihydrochloride features several key components:
The molecular formula for RKI 1447 dihydrochloride is , with a molecular weight of approximately 344.21 g/mol. Detailed structural analysis through X-ray crystallography has revealed its binding interactions within the ATP binding site of ROCK kinases .
RKI 1447 dihydrochloride can undergo various chemical reactions:
The products formed from these reactions depend on specific conditions; for instance, oxidation can yield hydroxylated derivatives while substitution can lead to various thiazole and pyridine derivatives.
RKI 1447 dihydrochloride functions primarily by inhibiting ROCK kinases, which are pivotal in regulating cytoskeletal dynamics and cell signaling pathways. By binding to the ATP binding site, it prevents the phosphorylation of substrates such as MLC-2 (myosin light chain) and MYPT-1 (myosin phosphatase target subunit), leading to decreased cancer cell growth and enhanced apoptotic processes .
The compound exhibits high selectivity towards ROCK1 and ROCK2, with IC50 values reported at approximately 14.5 nM for ROCK2 and 6.2 nM for ROCK1 .
RKI 1447 dihydrochloride is typically presented as a white solid. It exhibits good solubility in polar organic solvents such as dimethyl sulfoxide.
Key chemical properties include:
Relevant analyses indicate that RKI 1447 dihydrochloride does not significantly affect the phosphorylation levels of other kinases like Akt, MEK, or S6 kinase at concentrations up to 10 μmol/L, highlighting its specificity for ROCK kinases .
RKI 1447 dihydrochloride has been extensively studied for its potential applications in various scientific fields:
RKI 1447 dihydrochloride is a synthetically derived small molecule with the systematic chemical name N-[(3-Hydroxyphenyl)methyl]-N'-[4-(4-pyridinyl)-2-thiazolyl]urea dihydrochloride. Its molecular formula is C₁₆H₁₄N₄O₂S · 2HCl, corresponding to a molecular weight of 399.29 g/mol (anhydrous free base: 326.37 g/mol) [1] [3] [9]. The compound features a urea core (–NH–C(=O)–NH–) linking two key moieties:
The dihydrochloride salt enhances aqueous solubility and stability. X-ray crystallographic studies of RKI-1447 bound to ROCK1 confirm it acts as a Type I kinase inhibitor, forming hydrogen bonds with the kinase's hinge region (Glu154 and Met156) and hydrophobic interactions with the DFG motif [6] [8]. No chiral centers exist in the structure, indicating achirality and eliminating stereoisomer concerns [1] [10].
RKI 1447 dihydrochloride is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil kinases (ROCK1 and ROCK2), serine-threonine kinases regulating cytoskeletal dynamics through Rho GTPase signaling [1] [6]. It achieves high selectivity by exploiting the unique conformation of ROCK’s ATP-binding pocket, showing >1,000-fold selectivity over structurally related kinases (PKA, AKT, p70S6K) at 1 μM concentrations [6] [8]. Mechanistically, it suppresses phosphorylation of downstream effectors MYPT-1 (myosin phosphatase target subunit) and MLC-2 (myosin light chain 2), disrupting actin stress fiber formation and cell motility [1] [6]. Crucially, it does not alter phosphorylation of off-target kinases (Akt, MEK, S6 kinase) even at 10 μM, underscoring its precision [1] [7].
Kinase profiling using Z-Lyte® FRET assays demonstrates RKI 1447’s isoform-specific potency:
Table 2: Kinase Inhibition Profile of RKI 1447 Dihydrochloride
Target | IC₅₀ (nM) | Selectivity vs. ROCK2 | Assay System |
---|---|---|---|
ROCK2 | 6.2 ± 0.8 | Reference | Cell-free, ATP-competitive |
ROCK1 | 14.5 ± 1.2 | 2.3-fold lower affinity | Cell-free, ATP-competitive |
PKA | >10,000 | >1,600-fold | Cell-free |
AKT1 | >10,000 | >1,600-fold | Cell-free |
p70S6K | >10,000 | >1,600-fold | Cell-free |
The 6.2 nM IC₅₀ for ROCK2 versus 14.5 nM for ROCK1 reflects a 2.3-fold selectivity toward ROCK2, attributed to subtle differences in the hinge region and hydrophobic pocket accessibility [1] [6] [8]. Cellular efficacy occurs at low nanomolar concentrations, with significant inhibition of MLC-2 phosphorylation observed at ≥100 nM in MDA-MB-231 breast cancer cells [1] [6]. This isoform selectivity is pharmacologically relevant, as ROCK2 predominantly regulates cancer cell invasion and MYPT-1 activation [5] [6].
Illustrative Synergy Mechanism: BET inhibitors (e.g., ABBV-075) increase phospho-MLC-2/cofilin, activating a ROCK-dependent resistance pathway. RKI 1447 abrogates this feedback, synergistically downregulating oncoproteins like N-MYC in neuroblastoma [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7